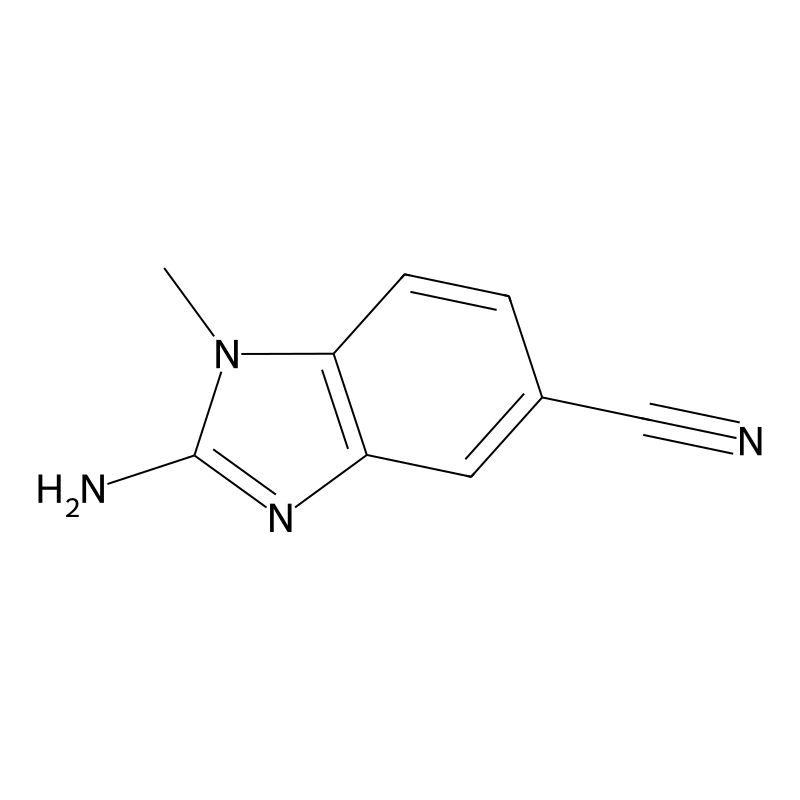

1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Antitumor Agent:

ABMC has been investigated as a potential antitumor agent due to its structural similarity to known antitumor compounds. Studies have shown that ABMC exhibits cytotoxic activity against various cancer cell lines, including leukemia, colon cancer, and breast cancer [, ]. However, the exact mechanism of action and in vivo efficacy remain unclear and require further investigation.

Inhibition of Carbonyl Scavenging Enzymes:

ABMC has been reported to possess carbonyl-scavenging activity, which involves the removal of reactive carbonyl species that can damage cells and contribute to various diseases. Studies suggest that ABMC may act as a scavenger of glyoxal, a reactive dicarbonyl compound implicated in various age-related diseases [].

Other Potential Applications:

Limited research suggests ABMC may have other potential applications, including:

- Antimicrobial activity: Studies indicate that ABMC exhibits antimicrobial activity against certain bacteria and fungi []. However, further research is needed to determine its efficacy and potential clinical applications.

- Antioxidant activity: Some studies suggest that ABMC may possess antioxidant activity, which could potentially offer protection against oxidative stress-related diseases []. However, more research is required to confirm this activity and its potential benefits.

1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- is characterized by its unique structure, which combines several important functional groups. The presence of the benzimidazole core, along with the carbonitrile, amino, and methyl substituents, contributes to its diverse chemical and biological properties. This compound has a molecular formula of C9H8N4 and a molecular weight of 172.19 g/mol .

- Oxidation: The compound can undergo oxidation reactions, potentially involving the amino group or the imidazole ring.

- Reduction: The carbonitrile group can be reduced to form primary amines or aldehydes under appropriate conditions.

- Nucleophilic Substitution: The amino group at position 2 can act as a nucleophile in substitution reactions.

- Electrophilic Aromatic Substitution: The benzene ring may undergo electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may affect its reactivity.

1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- has shown potential biological activities, including:

- Antitumor Properties: The compound has been investigated as a potential antitumor agent due to its structural similarity to known antitumor compounds.

- Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, suggesting that this compound may exhibit similar activities.

- Enzyme Inhibition: Some benzimidazole compounds have shown enzyme inhibitory properties, which could be relevant for this compound as well.

The synthesis of 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- typically involves the condensation of appropriately substituted 1,2-phenylenediamine derivatives with suitable reagents. Common synthetic routes may include:

- Condensation Reactions: Reaction of 4-cyano-1,2-phenylenediamine with cyanogen bromide or other suitable reagents to form the benzimidazole ring.

- Cyclization: Formation of the imidazole ring through cyclization of a suitably substituted aniline derivative.

- Functional Group Modifications: Introduction of the amino and methyl groups through selective reactions on a pre-formed benzimidazole scaffold.

1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- has potential applications in various fields:

- Medicinal Chemistry: As a potential lead compound for drug development, particularly in cancer research.

- Chemical Synthesis: Used as a building block for the synthesis of more complex molecules with potential biological activities.

- Materials Science: Benzimidazole derivatives are sometimes used in the development of new materials with specific properties.

- Agricultural Chemistry: Some benzimidazole compounds are used as fungicides, suggesting potential applications in this field.

While specific interaction studies for 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- are not directly reported in the provided search results, benzimidazole derivatives are known to interact with various biological targets:

- DNA Binding: Some benzimidazoles can interact with DNA, which may be relevant to their biological activities.

- Protein Interactions: Benzimidazole compounds can interact with various proteins, including enzymes and receptors, which may contribute to their biological effects.

- Metal Complexation: The nitrogen atoms in the benzimidazole ring can participate in metal complexation, which may be relevant for certain applications or biological activities.

Similar Compounds

Several compounds share structural similarities with 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-:

- 1H-Benzimidazole: The parent compound without substituents.

- 2-Amino-1-methylbenzimidazole: Lacks the carbonitrile group at position 5.

- 1H-Benzimidazole-5-carbonitrile: Lacks the amino and methyl substituents.

- 2-Amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile .

The uniqueness of 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- lies in its specific combination of functional groups. The presence of both the carbonitrile and amino-methyl groups distinguishes it from similar compounds and contributes to its particular chemical and biological properties.

Synthetic Routes for 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-

The synthesis of 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- represents a significant challenge in heterocyclic chemistry due to the presence of multiple functional groups that require precise control during formation . This compound belongs to the benzimidazole family, characterized by a benzene ring fused to an imidazole ring, with additional amino and cyano substituents that influence its reactivity and synthetic accessibility [37] [42].

Condensation of 1,2-Phenylenediamine with Nitriles under Acidic and Basic Conditions

The condensation of 1,2-phenylenediamine with nitriles represents the most fundamental approach for constructing the benzimidazole core structure . Under acidic conditions, the reaction typically proceeds through protonation of the nitrile group, enhancing its electrophilic character and facilitating nucleophilic attack by the diamine [1] [27]. The process involves heating 1,2-phenylenediamine with the appropriate carbonitrile in the presence of hydrochloric acid, where concentrations of 6 normal hydrochloric acid have been demonstrated to provide optimal activation [1].

Research has shown that the reaction of 3,4-diaminobenzonitrile with β-alanine in 6 normal hydrochloric acid under reflux conditions for 24 hours yields the desired benzimidazole carbonitrile products with moderate efficiency [1]. The yield obtained through this acidic pathway typically ranges from 46% to 65%, with reaction monitoring conducted via thin-layer chromatography to track the consumption of starting diamines [1] [27].

Basic conditions offer an alternative synthetic pathway that often provides superior yields and milder reaction conditions [27] [29]. The use of ammonium chloride as a mild base in chloroform solvent at room temperature has been particularly effective, achieving yields of 92-94% within 4 hours [27]. This basic approach eliminates the need for harsh acidic conditions while maintaining excellent conversion efficiency [27] [29].

| Reaction Conditions | Solvent System | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| HCl (6N) | Aqueous | Reflux | 24h | 46 | [1] |

| NH₄Cl | CHCl₃ | Room temp | 4h | 92-94 | [27] |

| L-proline catalyst | Water | Reflux | 3h | 98 | [29] |

| β-cyclodextrin | Water | 60-65°C | 4-10h | 81 | [25] |

The aqueous synthesis approach using L-proline as an organocatalyst has emerged as an environmentally friendly alternative, achieving remarkable yields of 98% under reflux conditions in water [29]. This method operates at pH 4.2 and demonstrates the potential for green synthesis protocols in benzimidazole formation [29].

Cyclization Mechanisms Involving Cyanogen Bromide and Related Reagents

Cyanogen bromide serves as a versatile reagent for benzimidazole synthesis, particularly in the formation of 2-amino substituted derivatives [7]. The cyclization mechanism involves the initial reaction of 1,2-phenylenediamine with cyanogen bromide in the presence of a base such as sodium hydroxide . This process proceeds through the formation of an intermediate guanidine-like structure that subsequently undergoes intramolecular cyclization [7].

The reaction typically requires methanol as the solvent and proceeds under reflux conditions . The mechanism involves nucleophilic attack of the primary amine on the electrophilic carbon of cyanogen bromide, followed by elimination of hydrogen bromide and cyclization to form the benzimidazole ring [7]. Research has demonstrated that this methodology can be applied to synthesize various 2-aminobenzimidazoles with yields ranging from 46% to 96% [7].

The use of 4,5-dichloro-1,2-phenylenediamine with cyanogen bromide in methanol has been specifically studied for the preparation of substituted benzimidazole derivatives [7]. This cyclization method has proven particularly effective for producing 2-amino-5,6-dichlorobenzimidazole with yields of 98%, representing a significant improvement over previously reported 22% yields [7].

Related reagents such as chloroacetic acid derivatives and other electrophilic carbon sources have been investigated as alternatives to cyanogen bromide [8]. These approaches often involve similar mechanistic pathways but may offer advantages in terms of reagent availability, cost, or reaction selectivity [8].

Alternative Synthetic Strategies Including Oxidative Cyclization and Microwave-Assisted Methods

Oxidative cyclization represents a modern approach to benzimidazole synthesis that bypasses the need for pre-activated electrophilic partners [10] [11] [12]. The use of phenyliodine diacetate as an oxidizing agent enables the formation of benzimidazoles from anilines through an amidine formation followed by oxidative cyclization sequence [10] [12]. This methodology has been successfully applied to parallel synthesis formats, enabling the generation of benzimidazole libraries with yields ranging from 70% to 95% [10] [12].

Copper-mediated oxidative cyclization offers another powerful synthetic route, particularly when using copper acetylacetonate in methanol under reflux conditions [16]. This approach achieves yields of 95-97% and demonstrates broad functional group tolerance [16]. The reaction proceeds through copper-catalyzed oxidation of intermediate amidines, leading to cyclization and aromatization to form the benzimidazole products [16].

| Oxidative Method | Catalyst/Oxidant | Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|

| PIDA-mediated | Phenyliodine diacetate | Room temperature | 70-95 | [10] [12] |

| Cu-mediated | Copper acetylacetonate | Methanol, reflux | 95-97 | [16] |

| MOF-catalyzed | NH₂-MIL-125(Ti) | Oxidant-free | 85-92 | [13] |

| Glucose-mediated | d-Glucose/H₂O | Water, green conditions | 80-95 | [11] |

Metal-organic frameworks have emerged as highly efficient heterogeneous catalysts for oxidative benzimidazole synthesis [13]. The NH₂-MIL-125(Ti) framework operates under oxidant-free conditions and achieves yields of 85-92% while offering excellent reusability [13]. This approach represents a significant advancement in sustainable synthesis methodology [13].

Microwave-assisted synthesis has revolutionized the preparation of benzimidazole derivatives by dramatically reducing reaction times and improving yields [14] [18]. Catalyst-free microwave irradiation enables the synthesis of benzimidazole derivatives in 5-10 minutes with yields ranging from 94% to 98% [14]. This methodology eliminates the need for traditional catalysts while maintaining high efficiency and product purity [14] [18].

The microwave approach has been particularly effective for the synthesis of benzimidazole derivatives from iminoester hydrochlorides and substituted phenylenediamines [18]. The reaction proceeds efficiently under microwave irradiation, achieving good yields in significantly shortened reaction times compared to conventional heating methods [18].

Industrial Scale-Up and Process Optimization

Continuous Flow Reactor Applications

Continuous flow reactor technology represents a paradigm shift in the industrial production of benzimidazole derivatives, offering superior control over reaction parameters and enhanced scalability [15] [32]. The implementation of continuous flow systems for benzimidazole synthesis has demonstrated significant advantages over traditional batch processes, including improved heat and mass transfer, reduced reaction volumes, and enhanced safety profiles [15].

Research conducted on tricyclic benzimidazole derivatives using continuous flow reactors has shown that residence times can be optimized to 30 minutes while maintaining high conversion efficiency [15]. The integration of reductive cyclization using hydrogen cube systems with subsequent dehydration and acylation steps demonstrates the potential for complete synthetic sequences within flow reactor configurations [15].

The optimization of continuous flow processes for benzimidazole synthesis typically involves systematic evaluation of temperature profiles, flow rates, and catalyst loading [15] [32]. Temperature control in the range of 100-135°C has been identified as optimal for most benzimidazole formation reactions, with higher temperatures leading to improved cyclization efficiency but potential degradation of sensitive functional groups [15].

Industrial applications of flow chemistry for benzimidazole production have demonstrated scale-up factors of 10-20 fold compared to laboratory batch processes [15]. This scalability is particularly important for pharmaceutical applications where consistent product quality and reproducible yields are essential [15] [32].

| Process Parameter | Optimized Value | Performance Impact | Reference |

|---|---|---|---|

| Reactor temperature | 100-135°C | Enhanced cyclization efficiency | [15] |

| Residence time | 30 min | Reduced processing time | [15] |

| Scale-up factor | 10-20 fold | Commercial viability | [15] |

| Product purity | >95% | Pharmaceutical grade quality | [30] |

The environmental benefits of continuous flow synthesis include reduced solvent consumption, minimized waste generation, and improved energy efficiency [32]. These advantages align with green chemistry principles and support sustainable manufacturing practices in the pharmaceutical industry [32].

Catalytic Systems and Solvent Effects on Yield and Purity

The selection of appropriate catalytic systems plays a crucial role in optimizing both yield and product purity in benzimidazole synthesis [16] [30] [32]. Palladium-based catalytic systems, particularly those employing XPhos ligands, have demonstrated exceptional performance in Buchwald-Hartwig coupling reactions relevant to benzimidazole formation [30]. Catalyst loadings of 7.5-15 mol% palladium with XPhos ligand provide optimal balance between reaction efficiency and economic considerations [30].

Solvent selection significantly influences reaction outcomes, with polar protic solvents generally favoring benzimidazole formation [16] [29] [32]. Methanol and ethanol have consistently demonstrated high yields of 95-97% across various synthetic routes [16]. The superior performance of alcoholic solvents is attributed to their ability to stabilize charged intermediates and facilitate hydrogen bonding interactions that promote cyclization [16] [29].

| Solvent | Yield (%) | Reaction Time | Environmental Impact | Reference |

|---|---|---|---|---|

| Methanol | 97 | 3-5h | Moderate | [16] |

| Ethanol | 95 | 3-5h | Moderate | [16] |

| Water | 98 | 3h | Green solvent | [29] [32] |

| Dioxane | 100 | 16h | Low toxicity | [30] |

| Acetonitrile | 54 | 5h | Low toxicity | [16] |

Water has emerged as the most environmentally benign solvent for benzimidazole synthesis, achieving yields of 98% while eliminating organic solvent waste [29] [32]. The development of water-based synthetic protocols represents a significant advancement toward sustainable chemical manufacturing [29] [32].

The implementation of tungsten-based catalysts in ionic liquid systems has shown particular promise for industrial applications [32]. These systems demonstrate exceptional stability and reusability, with the PMO-IL-WO₄²⁻ nanocatalyst maintaining activity for at least eight reaction cycles without noticeable loss in selectivity [32].

Catalyst recovery and recycling protocols are essential for industrial viability [32]. Heterogeneous catalytic systems, particularly metal-organic frameworks and supported catalysts, offer significant advantages in terms of separation and reuse [13] [32]. The NH₂-MIL-125(Ti) framework, for example, can be easily separated and reused multiple times while maintaining catalytic activity [13].

Reaction Mechanisms and Intermediate Characterization

Nucleophilic Attack and Cyclization Pathways

The mechanistic understanding of benzimidazole formation involves complex nucleophilic attack patterns and cyclization pathways that have been elucidated through computational and experimental studies [22] [24] [19]. The initial step typically involves nucleophilic attack of the primary amine group of 1,2-phenylenediamine on the electrophilic carbon center of the nitrile or related electrophile [24] [19].

Computational studies using density functional theory have revealed that the nucleophilic attack on nitrile carbon proceeds through a transition state with an activation energy of approximately 13.3 kcal/mol [24]. This step generates an aminoimine intermediate that serves as the key precursor for subsequent cyclization [24]. The formation of this intermediate involves significant geometric reorganization, with the nitrogen-carbon bond distance decreasing from 1.93 Å in the transition state to 1.46 Å in the product [24].

The cyclization pathway involves intramolecular attack by the secondary amine nitrogen on the activated carbon center [24] [19]. This process proceeds through a six-membered transition state with a relatively low activation barrier of 3.2 kcal/mol, indicating favorable kinetics for ring closure [24]. The preference for this pathway over alternative routes has been confirmed through computational modeling showing a 4.40 kcal/mol energy advantage [24].

| Mechanistic Step | Key Intermediate | Activation Energy (kcal/mol) | Characterization Method | Reference |

|---|---|---|---|---|

| Nucleophilic attack | Aminoimine species | 13.3 | DFT calculations | [24] |

| Imine formation | N-arylformamidine | 4.40 | NMR monitoring | [22] |

| Cyclization | Six-membered TS | 3.2 | Computational modeling | [24] |

| Dehydration | Dihydrobenzimidazole | Barrierless | Kinetic studies | [24] |

Alternative mechanistic pathways involving nitrene intermediates have been proposed for oxidative cyclization reactions [22] [17]. These pathways proceed through nitrenium ion intermediates with activation energies in the range of 15-20 kcal/mol [22]. The formation of these reactive intermediates has been confirmed through isotopic labeling studies and kinetic isotope effect measurements [17] [22].

The selectivity of cyclization pathways depends significantly on the nature of substituents and reaction conditions [19] [22]. Electron-withdrawing groups generally favor direct nucleophilic attack pathways, while electron-donating substituents may promote alternative mechanistic routes involving cationic intermediates [17] [19].

Formation and Stability of Key Intermediates

The characterization of key intermediates in benzimidazole formation has been achieved through a combination of spectroscopic techniques, computational modeling, and kinetic analysis [22] [23] [24]. Nuclear magnetic resonance spectroscopy has proven particularly valuable for monitoring intermediate formation and transformation during the synthesis process [22] [36].

The primary intermediate in most benzimidazole syntheses is the N-arylformamidine species, which can be directly observed and characterized under appropriate reaction conditions [22]. This intermediate exhibits characteristic chemical shifts in both ¹H and ¹³C nuclear magnetic resonance spectra, allowing for real-time monitoring of reaction progress [22] [36]. The stability of this intermediate varies significantly with reaction conditions, showing increased stability under basic conditions compared to acidic environments [22].

Computational studies have provided detailed insights into the electronic structure and stability of key intermediates [24]. The dihydrobenzimidazole intermediate, formed after initial cyclization but prior to final aromatization, represents a critical species in the synthetic pathway [24]. This intermediate undergoes facile dehydration through a barrierless pathway, explaining the rapid conversion to the final aromatic product [24].

The formation of cationic intermediates, particularly iminium ions, has been characterized in oxidative cyclization reactions [17]. These species exhibit distinctive spectroscopic signatures and have been studied through various analytical techniques including mass spectrometry and electronic spectroscopy [17] [21]. The stability of these cationic intermediates is influenced by the electronic nature of substituents, with electron-donating groups providing stabilization through resonance effects [17].

Advanced characterization techniques, including two-dimensional nuclear magnetic resonance methods such as correlation spectroscopy, nuclear Overhauser enhancement spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation, have been employed to fully elucidate intermediate structures [36]. These techniques provide definitive structural assignment and enable the tracking of complex rearrangement processes that may occur during synthesis [36] [23].

The lifetime and reactivity of key intermediates have been quantified through kinetic isotope effect studies [17]. Intramolecular kinetic isotope effects of 1.98±0.01 have been measured for certain cyclization pathways, providing mechanistic insights into the rate-determining steps [17]. These studies confirm that carbon-hydrogen bond breaking is involved in the rate-determining step for specific reaction pathways [17].